1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
- 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: , also known as 4-methoxyphenylboronic acid , is a chemical compound with the molecular formula
- It appears as a colorless, transparent liquid with a faint aromatic odor. Its solubility in water is approximately 0.05 g/L at 25°C .
C12H15BO3
.Preparation Methods
Synthetic Routes: One common method for synthesizing 4-methoxyphenylboronic acid involves the . This reaction joins chemically differentiated fragments using a palladium catalyst. The boron group is transferred from an organoboron reagent to palladium, resulting in the formation of the desired bond.
Reaction Conditions: The Suzuki–Miyaura coupling typically occurs under mild conditions, making it suitable for a wide range of functional groups. The reaction involves an aryl or vinyl boronic acid (or ester) and an aryl or vinyl halide (e.g., bromide or chloride) in the presence of a palladium catalyst and a base.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling has been widely adopted due to its functional group tolerance and environmentally benign nature.
Chemical Reactions Analysis
Reactions: 4-methoxyphenylboronic acid can participate in various reactions, including
Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. For example, palladium catalysts, bases, and appropriate halides are commonly used.
Major Products: The major products formed from these reactions include derivatives of 4-methoxyphenylboronic acid, such as arylboronates and arylboronic esters.
Scientific Research Applications
Chemistry: 4-methoxyphenylboronic acid serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers use it in the design of bioactive compounds and ligands for biological studies.
Industry: Industries utilize it in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism by which 4-methoxyphenylboronic acid exerts its effects depends on its specific application. its involvement in Suzuki–Miyaura coupling reactions highlights its role as a boron source for carbon–carbon bond formation.
Comparison with Similar Compounds
Uniqueness: 4-methoxyphenylboronic acid stands out due to its specific structure and reactivity.
Similar Compounds: While I don’t have a direct list of similar compounds, other arylboronic acids and their derivatives share some similarities in terms of reactivity and applications.
Remember that 4-methoxyphenylboronic acid plays a crucial role in organic synthesis and scientific research.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-10(2)14(7-9)16-11(3)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18) |
InChI Key |
FENKKPCJJMBWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C(=O)O)C |
Origin of Product |
United States |
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